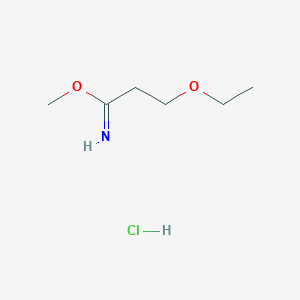

Methyl 3-ethoxypropanecarboximidate hydrochloride

Description

Based on the provided evidence, its molecular formula is ambiguously reported as C₃H₃ClN₂O₂S (molecular weight: 166.59) with a purity of 95% . However, this formula appears inconsistent with the compound’s systematic name, which suggests a structure containing an ethoxy group (C₂H₅O) and a propanecarboximidate backbone. The discrepancy may stem from a documentation error in the source material, necessitating further verification. It is likely used as an intermediate in organic synthesis or pharmaceutical manufacturing, given its imidate functional group, which is common in coupling reactions .

Properties

IUPAC Name |

methyl 3-ethoxypropanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-9-5-4-6(7)8-2;/h7H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOYWZFNYDCKKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethoxypropanecarboximidate hydrochloride typically involves the reaction of ethyl 3-ethoxypropanoate with methanol and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: Ethyl 3-ethoxypropanoate, methanol, hydrochloric acid.

Reaction Conditions: The reaction is conducted at room temperature with constant stirring.

Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, and the product is typically obtained in high purity through multiple purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxypropanecarboximidate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethoxypropanecarboximidate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Employed in the modification of biomolecules and the study of biochemical pathways.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-ethoxypropanecarboximidate hydrochloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the nature of the reaction and the conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related hydrochlorides and imidate derivatives.

Structural Comparison

Note: *The molecular formula for Methyl 3-ethoxypropanecarboximidate hydrochloride may be misreported in the evidence, as it conflicts with the expected structure.

Physicochemical Properties

Purity and Regulatory Aspects

Research Findings and Discrepancies

- Molecular Formula Conflict: The reported formula (C₃H₃ClN₂O₂S) for this compound lacks alignment with its nomenclature. Independent verification is advised .

- Reactivity Gaps : Unlike EDC·HCl, Methyl 3-ethoxypropanecarboximidate HCl’s reactivity in multiphase systems (e.g., surface or dust interactions) remains unexplored, despite parallels with environmentally persistent free radicals (EPFR) observed in indoor environments .

Biological Activity

Methyl 3-ethoxypropanecarboximidate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes an ethoxy group and a carboximidate functional group. These structural features are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound acts as an electrophile, which allows it to react with nucleophilic sites on proteins and enzymes. This interaction can lead to modifications in protein function, thereby influencing various biochemical pathways that are crucial for cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 μg/ml |

| Klebsiella pneumoniae | 4 μg/ml |

| Pseudomonas aeruginosa | 16 μg/ml |

These findings suggest that the compound may serve as a potential therapeutic agent against resistant bacterial strains, although further studies are required to fully elucidate its efficacy and safety profile .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, with an effective concentration (EC50) ranging from 1 μM to 5 μM depending on the specific cell line tested. Notably, it showed significant activity against breast cancer cell lines, indicating its potential as a lead compound for cancer therapy .

Case Study: Breast Cancer Research

In a recent case study involving estrogen receptor-positive breast cancer (MCF-7 cells), treatment with this compound resulted in:

- Inhibition of cell proliferation : Reduced viability by approximately 70% at concentrations of 2 μM after 48 hours.

- Gene expression profiling : The compound downregulated several oncogenes associated with tumor growth and metastasis.

These results underscore the compound's potential as a targeted therapeutic agent in breast cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.